

# A Comparative Guide to 1D228 and Larotrectinib for TRK Fusion Cancers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tropomyosin receptor kinase (TRK) fusions, resulting from chromosomal rearrangements involving the NTRK1, NTRK2, or NTRK3 genes, are established oncogenic drivers in a wide array of adult and pediatric cancers. The development of targeted therapies against these fusions has ushered in a new era of precision oncology. Larotrectinib, a first-in-class, highly selective TRK inhibitor, has demonstrated remarkable and durable responses in patients with TRK fusion-positive tumors, leading to its tumor-agnostic approval.[1][2] Building on this success, next-generation inhibitors are being developed to address potential resistance mechanisms and further improve therapeutic outcomes.

This guide provides a comprehensive comparison of the novel c-Met/TRK inhibitor, **1D228**, with the established first-generation TRK inhibitor, larotrectinib. We will delve into their mechanisms of action, preclinical efficacy, and available experimental data to offer a valuable resource for the research and drug development community.

### **Mechanism of Action**

Both larotrectinib and **1D228** are small molecule tyrosine kinase inhibitors (TKIs) that target the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). These kinases, when constitutively activated by oncogenic fusions, drive downstream signaling pathways crucial for tumor cell proliferation and survival, including the RAS-MAPK and PI3K-AKT pathways.[3]



Larotrectinib is a highly selective inhibitor of all three TRK proteins.[4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain and blocking its phosphorylation and subsequent activation.[4] This targeted inhibition leads to the suppression of downstream signaling, ultimately inducing apoptosis in TRK fusion-dependent cancer cells.[2]

**1D228** is a novel inhibitor that, in addition to targeting TRK kinases, also exhibits potent inhibitory activity against c-Met, another receptor tyrosine kinase implicated in various cancers. [5] The dual-targeting nature of **1D228** suggests a potential for broader anti-tumor activity, particularly in cancers where both TRK and c-Met signaling pathways are active.[5] The coexpression of TRKs and c-Met has been observed in gastric cancer, suggesting a potential synergistic anti-tumor effect for a dual inhibitor.[5]



Click to download full resolution via product page

Figure 1: Simplified TRK Signaling Pathway and Inhibition by 1D228 and Larotrectinib.

# Quantitative Data Comparison In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for **1D228** and larotrectinib against the three TRK kinases.



| Kinase Target | 1D228 IC50 (nM)[5] | Larotrectinib IC50 (nM)[2]<br>[4] |
|---------------|--------------------|-----------------------------------|
| TRKA          | 111.5              | 5 - 11                            |
| TRKB          | 23.68              | 5 - 11                            |
| TRKC          | 25.48              | 5 - 11                            |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are from different sources and should be interpreted with caution.

# In Vitro Metabolic Stability

The metabolic stability of a compound in liver microsomes is an important indicator of its potential in vivo half-life. The following table shows the half-life of **1D228** in liver microsomes from various species.

| Species | 1D228 Half-life (min)[5] |
|---------|--------------------------|
| Rat     | 37.19                    |
| Mouse   | 101.73                   |
| Dog     | 63.77                    |
| Monkey  | 1653.42                  |
| Human   | 2124.02                  |

Note: Preclinical pharmacokinetic data for larotrectinib in similar in vitro systems were not available for a direct comparison.

## In Vivo Efficacy

Direct head-to-head in vivo comparisons of **1D228** and larotrectinib in the same TRK fusion cancer model are not yet publicly available. However, existing preclinical studies provide some insights into their respective anti-tumor activities.



**1D228**: In a gastric cancer xenograft model (MKN45), which has high co-expression of c-Met and TRKB, **1D228** monotherapy demonstrated stronger anti-tumor activity and lower toxicity compared to the combination of larotrectinib and tepotinib (a c-Met inhibitor).[5]

Larotrectinib: In a preclinical model using KM12 cells (a colorectal cancer cell line with a TPM3-NTRK1 fusion), larotrectinib treatment resulted in significant tumor growth reduction in a nude mouse model.[2]

#### **Resistance Profile**

Acquired resistance is a common challenge in targeted cancer therapy. For larotrectinib, ontarget resistance mechanisms, such as mutations in the TRK kinase domain (e.g., solvent front mutations like G595R and gatekeeper mutations like F589L), and off-target mechanisms involving the activation of bypass signaling pathways have been identified.[6]

Currently, there is no publicly available data on the activity of **1D228** against known larotrectinib-resistant TRK mutations. This remains a critical area for future investigation to determine if **1D228** could serve as a therapeutic option for patients who have developed resistance to first-generation TRK inhibitors.

# **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are the protocols used for the key experiments cited for **1D228**.

# HTRF Kinase Assay (for IC50 determination of 1D228)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of 1D228 against TRKA, TRKB, and TRKC kinases.
- Methodology: The inhibitory activity of 1D228 was assessed using the HTRF (Homogeneous Time-Resolved Fluorescence) kinase assay. The assay was performed in a 384-well plate. The reaction mixture contained the respective TRK kinase, a biotinylated substrate peptide, ATP, and varying concentrations of 1D228. The reaction was incubated at room temperature. After the kinase reaction, a detection mixture containing Eu3+-labeled anti-phosphosubstrate antibody and XL665-labeled streptavidin was added. The HTRF signal was



measured on a plate reader after a further incubation period. The IC50 values were calculated from the dose-response curves.[5]

# **Cell Viability Assay (CCK-8)**

- Objective: To assess the anti-proliferative effect of **1D228** on cancer cell lines.
- Methodology: Cancer cells were seeded in 96-well plates. After overnight incubation, the
  cells were treated with a series of concentrations of 1D228. Following a 72-hour incubation
  period, CCK-8 (Cell Counting Kit-8) solution was added to each well, and the plates were
  incubated for an additional 1-4 hours. The absorbance at 450 nm was measured using a
  microplate reader. The cell viability was calculated as a percentage of the control (untreated)
  cells, and the IC50 values were determined.[5]

# **Western Blot Analysis**

- Objective: To evaluate the effect of 1D228 on the phosphorylation of TRKB and downstream signaling proteins.
- Methodology: Cancer cells were treated with different concentrations of 1D228 for a specified time. The cells were then lysed, and the protein concentration of the lysates was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of TRKB, AKT, and ERK. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]

# In Vivo Xenograft Model (MKN45)

- Objective: To evaluate the in vivo anti-tumor efficacy of 1D228.
- Methodology: Female BALB/c nude mice were subcutaneously inoculated with MKN45
  gastric cancer cells. When the tumors reached a certain volume, the mice were randomized
  into different treatment groups: vehicle control, 1D228, tepotinib, larotrectinib, and a
  combination of tepotinib and larotrectinib. The drugs were administered orally at specified
  doses and schedules. Tumor volume and body weight were measured regularly. At the end



of the study, the tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry.[5]



Click to download full resolution via product page

Figure 2: General Experimental Workflow for Preclinical Comparison.

# **Summary and Future Directions**

This guide provides a preliminary comparison of the novel c-Met/TRK inhibitor **1D228** with the established TRK inhibitor larotrectinib. Based on the available data, larotrectinib demonstrates high potency and selectivity for TRK kinases, which translates to significant clinical efficacy in



TRK fusion-positive cancers. **1D228**, with its dual inhibitory activity against both TRK and c-Met, presents an interesting next-generation therapeutic strategy.

The in vitro data suggests that larotrectinib is more potent in inhibiting TRK kinases compared to **1D228**. However, the in vivo data from a c-Met/TRKB co-expressing model indicates a strong anti-tumor effect for **1D228**, outperforming a combination of larotrectinib and a c-Met inhibitor. This highlights the potential benefit of dual-targeting in specific cancer contexts.

Several critical questions remain to be answered for a complete and objective comparison:

- Head-to-head preclinical studies: Direct comparative studies of 1D228 and larotrectinib as monotherapies in various TRK fusion cancer models are needed to definitively assess their relative efficacy.
- Resistance profiling: Investigating the activity of 1D228 against known larotrectinib
  resistance mutations is crucial to understand its potential role in the evolving landscape of
  TRK-targeted therapies.
- Pharmacokinetic profiling: A comprehensive preclinical pharmacokinetic profile of 1D228 is required for a better understanding of its absorption, distribution, metabolism, and excretion (ADME) properties and for guiding potential clinical development.

As more data on **1D228** becomes available, a clearer picture of its therapeutic potential relative to larotrectinib will emerge. Continued research and head-to-head comparative studies will be instrumental in defining the future clinical application of this novel dual c-Met/TRK inhibitor in the treatment of TRK fusion cancers and potentially other malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - PMC [pmc.ncbi.nlm.nih.gov]



- 2. bayer.com [bayer.com]
- 3. Transforming approaches to treating TRK fusion cancer: historical comparison of larotrectinib and histology-specific therapies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to 1D228 and Larotrectinib for TRK Fusion Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601240#comparing-1d228-with-larotrectinib-for-trk-fusion-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com